molecular formula C24H25N3O5 B2848971 N-[(2-methoxyphenyl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide CAS No. 872856-89-8

N-[(2-methoxyphenyl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide

Cat. No.: B2848971
CAS No.: 872856-89-8
M. Wt: 435.48
InChI Key: DHSLOABLSAWSDW-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide (hereafter referred to as Compound A) is a synthetic small molecule characterized by a 1H-indole core substituted at the 3-position with a 2-oxoacetamide group. The indole nitrogen (N-1) is further functionalized with a 2-(morpholin-4-yl)-2-oxoethyl chain, while the acetamide nitrogen is linked to a 2-methoxyphenylmethyl group. Its molecular formula is C25H27N3O5, with a molecular weight of 449.51 g/mol .

Compound A shares structural motifs common to bioactive indole derivatives, including:

  • Indole core: A privileged scaffold in medicinal chemistry, known for interactions with biological targets such as kinases, tubulin, and neurotransmitter receptors.
  • Morpholine moiety: Enhances solubility and pharmacokinetic properties.
  • Oxoacetamide group: Imparts hydrogen-bonding capacity, critical for target binding.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-31-21-9-5-2-6-17(21)14-25-24(30)23(29)19-15-27(20-8-4-3-7-18(19)20)16-22(28)26-10-12-32-13-11-26/h2-9,15H,10-14,16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSLOABLSAWSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(2-methoxyphenyl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Core: Starting with a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Introduction of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Methoxybenzyl Group: This step might involve a Friedel-Crafts alkylation reaction.

    Final Coupling: The final step would involve coupling the intermediate products to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the indole core or the methoxybenzyl group.

    Reduction: Reduction reactions could target the carbonyl groups in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, indole derivatives are often studied for their potential as pharmaceuticals. This compound might exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, possibly as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

Industrially, the compound might find applications in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Compounds
Compound Name / ID Molecular Formula Key Substituents Biological Activity Source
Compound A C25H27N3O5 N-1: 2-(morpholin-4-yl)-2-oxoethyl; N-acetamide: 2-methoxyphenylmethyl Under investigation (ChemDiv E244-0506)
2-(1H-Indol-3-yl)-N-[2-(4-morpholinyl)ethyl]-2-oxoacetamide C16H19N3O3 N-1: Unsubstituted; N-acetamide: 2-(morpholin-4-yl)ethyl Not reported
D-24851 C22H18ClN3O2 N-1: 4-chlorobenzyl; N-acetamide: pyridin-4-yl Potent tubulin inhibitor (preclinical)
2e (from ) C19H19ClN2O2 N-1: Propyl; N-acetamide: 4-chlorophenyl High MDM2-p53 binding affinity
Compound 3 (Utreja et al., 2020) C16H12BrN3O3 N-1: 3-bromopropyl; N-acetamide: 2-nitrophenyl Antimicrobial activity
Anticancer Activity
  • D-24851: Exhibits nanomolar inhibition of tubulin polymerization (IC50 = 12 nM), validated by X-ray crystallography and NMR .
  • Compounds 2a–h () :
    • 2e (N-propyl-4-chlorophenyl derivative) showed the highest binding affinity to MDM2-p53 (docking score: -9.2 kcal/mol), critical for reactivating p53 in cancer cells .
    • 2a and 2b demonstrated activity against peripheral benzodiazepine receptors (PBR), implicated in mitochondrial apoptosis .
Antimicrobial Activity
  • Compound 3 () : Reported MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli due to the electron-withdrawing nitro group enhancing membrane disruption .
  • Compound A: No antimicrobial data reported, though the 2-methoxyphenyl group may reduce efficacy compared to nitro-substituted analogues .
Structural-Activity Relationships (SAR)
  • N-1 Substitution :
    • Bulky groups (e.g., 4-chlorobenzyl in D-24851) enhance tubulin binding by occupying hydrophobic pockets .
    • Morpholine-containing chains (e.g., Compound A) improve solubility but may reduce target specificity compared to arylalkyl groups .
  • Acetamide Substitution :
    • Electron-deficient aromatic rings (e.g., 2-nitrophenyl in Compound 3) correlate with antimicrobial activity .
    • Pyridinyl (D-24851) and morpholinyl (Compound A) groups favor kinase or GPCR interactions .

Pharmacokinetic and Toxicity Profiles

  • Compound A: No in vivo data available. The morpholine group likely enhances metabolic stability compared to ester-containing analogues .
  • D-24851 : Demonstrated oral bioavailability in murine models (Tmax = 2 h) with low hepatotoxicity .
  • Compound 3: Limited solubility due to the bromopropyl group, requiring formulation optimization for clinical use .

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